What is the chemical structure of Vancomycin CDP-1?
What is the chemical structure of Vancomycin CDP-1?
An In-Depth Technical Guide to the Chemical Structure of Vancomycin CDP-1
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Vancomycin, a glycopeptide antibiotic of last resort for serious Gram-positive bacterial infections, is susceptible to chemical degradation, leading to the formation of various impurities. Among these, the crystalline degradation product-1 (CDP-1) is of paramount significance due to its prevalence and biological inactivity. This technical guide provides a comprehensive examination of the chemical structure of Vancomycin CDP-1, elucidating its formation from the parent drug, its distinct stereoisomeric forms, and the profound implications of this structural transformation on its antimicrobial efficacy. We will delve into the mechanistic underpinnings of its formation, detail robust analytical methodologies for its characterization, and discuss its relevance in the pharmaceutical landscape.
Introduction to Vancomycin and the Emergence of CDP-1
Vancomycin is a complex tricyclic glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its intricate structure, comprising a seven-membered peptide chain and a disaccharide moiety, is crucial for its high-affinity binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1] However, the chemical stability of vancomycin in aqueous solutions is a critical concern, as it can degrade into several products.[2] The most significant of these are collectively known as Crystalline Degradation Product-1 (CDP-1).[2]
The formation of CDP-1 is a critical quality attribute to monitor during the manufacturing and storage of vancomycin formulations, as it represents a loss of active pharmaceutical ingredient and can lead to the precipitation of the insoluble degradation product from solution.[2] Understanding the precise chemical nature of CDP-1 is therefore essential for ensuring the safety and efficacy of vancomycin therapy.
The Chemical Transformation: From Vancomycin to CDP-1
The conversion of vancomycin to CDP-1 is a hydrolytic process centered on the asparagine residue within the peptide backbone.[2][3] This transformation involves the deamidation of the asparagine side chain, leading to the formation of an isoaspartyl residue and the loss of an ammonia molecule.[2][3] This rearrangement is accelerated by factors such as elevated temperatures and alkaline pH conditions.[2]
The Core Structural Difference: An Isoaspartyl Residue
The defining structural feature of CDP-1 is the presence of an isoaspartyl residue in place of the original asparagine. This seemingly minor change has profound consequences for the molecule's three-dimensional conformation and, consequently, its biological activity. The amide group of the asparagine side chain is converted into a carboxylic acid group, fundamentally altering the charge distribution and hydrogen bonding capabilities of this region of the molecule.[2][4]
The molecular formula of Vancomycin is C66H75Cl2N9O24[1], while the molecular formula of Vancomycin CDP-1 is C66H74Cl2N8O25.[5][6] This change reflects the loss of one nitrogen and one hydrogen atom (from the amide group) and the gain of one oxygen atom (to form the carboxylic acid).
Atropisomers of CDP-1: The Major and Minor Forms
Vancomycin CDP-1 exists as two stable conformational isomers, or atropisomers, designated as CDP-1-M (major) and CDP-1-m (minor).[2][3][4] These isomers arise from hindered rotation around a single bond, leading to distinct, non-interconvertible three-dimensional arrangements. The structural rearrangement enlarges the cyclophane ring containing a chloro-substituted aromatic residue, permitting a rotation that is not possible in the parent vancomycin molecule, resulting in a significantly different conformation.[2] The major and minor forms are structurally very similar but can be separated using high-resolution chromatographic techniques.[2]
Diagram 1: Transformation of Vancomycin to CDP-1
Caption: The conversion of Vancomycin to CDP-1 proceeds via a succinimide intermediate.
Structural Elucidation and Characterization of CDP-1
The definitive identification and characterization of Vancomycin CDP-1 rely on a combination of advanced analytical techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for separating CDP-1 from vancomycin and other related impurities.[2] Reversed-phase columns, such as C18, are commonly employed to achieve this separation based on the subtle differences in polarity between the parent drug and its degradation product.[7]
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides accurate mass determination, confirming the molecular formula of CDP-1. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information, helping to pinpoint the location of the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of complex molecules like vancomycin and its degradation products.[8][9][10][11] While the NMR spectra of vancomycin are complex, careful analysis of one- and two-dimensional NMR data can confirm the presence of the isoaspartyl residue in CDP-1 and provide insights into the conformational changes that have occurred.
Table 1: Key Physicochemical Properties of Vancomycin vs. Vancomycin CDP-1
| Property | Vancomycin | Vancomycin CDP-1 | Reference(s) |
| Molecular Formula | C66H75Cl2N9O24 | C66H74Cl2N8O25 | [1][5][6] |
| Molecular Weight | ~1449.2 g/mol | ~1450.2 g/mol | [1][5][6] |
| Key Structural Feature | Asparagine Residue | Isoaspartyl Residue | [2][12] |
| Antibacterial Activity | Active | Inactive | [2][12][13] |
| Isomeric Forms | N/A | CDP-1-M (major) & CDP-1-m (minor) | [2][3] |
The Consequence of Structural Change: Loss of Antibacterial Activity
The transformation of the asparagine residue to an isoaspartyl residue in CDP-1 results in a complete loss of antibacterial activity.[2][12][13] The precise mechanism of vancomycin's action relies on a specific three-dimensional "binding pocket" that recognizes and forms multiple hydrogen bonds with the D-Ala-D-Ala terminus of bacterial cell wall precursors. The structural rearrangement in CDP-1 disrupts this binding pocket, leading to a loss of the favorable interactions that stabilize the vancomycin-D-Ala-D-Ala complex.[2] This underscores the critical importance of the native conformation of vancomycin for its therapeutic effect.
Experimental Protocol: HPLC-UV for the Quantification of Vancomycin and CDP-1
The following is a generalized protocol for the separation and quantification of vancomycin and its CDP-1 isomers. This method is for informational purposes and should be optimized for specific instrumentation and sample matrices.
Objective: To determine the percentage of Vancomycin and its degradation products (CDP-1-M and CDP-1-m) in a sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Vancomycin reference standard
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CDP-1 reference standard (containing both major and minor isomers)
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the vancomycin and CDP-1 reference standards in an appropriate solvent to create stock solutions. Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: Hold at 70% A, 30% B
-
30-31 min: Return to initial conditions
-
31-40 min: Column equilibration
-
-
-
Data Analysis:
-
Integrate the peak areas for vancomycin, CDP-1-M, and CDP-1-m.
-
Calculate the percentage of each component relative to the total peak area.
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Diagram 2: Experimental Workflow for CDP-1 Analysis
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